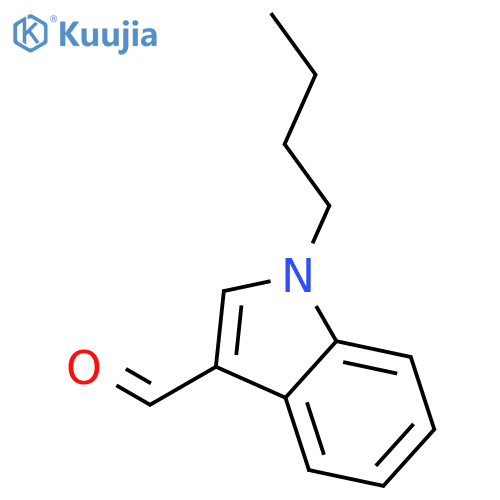

Cas no 119491-09-7 (1-butyl-1H-indole-3-carbaldehyde)

1-butyl-1H-indole-3-carbaldehyde 化学的及び物理的性質

名前と識別子

-

- 1-butyl-1H-Indole-3-carboxaldehyde

- 1-butylindole-3-carbaldehyde

- 1-butyl-3-indolecarboxaldehyde

- 1-BUTYL-1H-INDOLE-3-CARBALDEHYDE

- 1271957

- IVK

- DTXSID701297106

- SCHEMBL16116060

- CS-0313733

- MFCD03945718

- VS-05771

- 119491-09-7

- ALBB-001461

- BBL017012

- STK438889

- AKOS003328463

- IVK/1271957

- 1-butyl-1H-indole-3-carbaldehyde

-

- MDL: MFCD03945718

- インチ: InChI=1S/C13H15NO/c1-2-3-8-14-9-11(10-15)12-6-4-5-7-13(12)14/h4-7,9-10H,2-3,8H2,1H3

- InChIKey: DOMRUOQXWPPSQH-UHFFFAOYSA-N

- ほほえんだ: CCCCN1C=C(C2=CC=CC=C21)C=O

計算された属性

- せいみつぶんしりょう: 201.115364102g/mol

- どういたいしつりょう: 201.115364102g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 15

- 回転可能化学結合数: 4

- 複雑さ: 217

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.6

- トポロジー分子極性表面積: 22Ų

1-butyl-1H-indole-3-carbaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB380233-10g |

1-Butyl-1H-indole-3-carbaldehyde; . |

119491-09-7 | 10g |

€1037.00 | 2025-02-19 | ||

| abcr | AB380233-5 g |

1-Butyl-1H-indole-3-carbaldehyde |

119491-09-7 | 5 g |

€656.50 | 2023-07-19 | ||

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ0765-1G |

1-butyl-1H-indole-3-carbaldehyde |

119491-09-7 | 95% | 1g |

¥ 924.00 | 2023-04-06 | |

| Fluorochem | 031172-5g |

1-Butyl-1 H -indole-3-carbaldehyde |

119491-09-7 | 5g |

£715.00 | 2022-03-01 | ||

| Fluorochem | 031172-1g |

1-Butyl-1 H -indole-3-carbaldehyde |

119491-09-7 | 1g |

£205.00 | 2022-03-01 | ||

| Matrix Scientific | 028737-500mg |

1-Butyl-1H-indole-3-carbaldehyde |

119491-09-7 | 500mg |

$95.00 | 2023-09-09 | ||

| abcr | AB380233-5g |

1-Butyl-1H-indole-3-carbaldehyde; . |

119491-09-7 | 5g |

€637.00 | 2025-02-19 | ||

| A2B Chem LLC | AI12423-1g |

1-Butyl-1h-indole-3-carbaldehyde |

119491-09-7 | >95% | 1g |

$439.00 | 2024-04-20 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ0765-500mg |

1-butyl-1H-indole-3-carbaldehyde |

119491-09-7 | 95% | 500mg |

¥613.0 | 2024-04-25 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ0765-5g |

1-butyl-1H-indole-3-carbaldehyde |

119491-09-7 | 95% | 5g |

¥2776.0 | 2024-04-25 |

1-butyl-1H-indole-3-carbaldehyde 関連文献

-

Lebin Qian,Yibin Zhou,Miaochang Liu,Xiaobo Huang,Ge Wu,Wenxia Gao,Jinchang Ding,Huayue Wu RSC Adv. 2017 7 42180

1-butyl-1H-indole-3-carbaldehydeに関する追加情報

1-Butyl-1H-Indole-3-Carbaldehyde: An Overview of Its Properties, Applications, and Recent Research

1-Butyl-1H-indole-3-carbaldehyde (CAS No. 119491-09-7) is a versatile organic compound that has garnered significant attention in the fields of organic synthesis, medicinal chemistry, and materials science. This compound is characterized by its unique structural features, which include a butyl group attached to the indole ring and an aldehyde functional group at the 3-position. These characteristics endow 1-butyl-1H-indole-3-carbaldehyde with a wide range of potential applications, from the synthesis of complex molecules to the development of novel pharmaceuticals.

The chemical structure of 1-butyl-1H-indole-3-carbaldehyde is particularly noteworthy. The indole ring, a fundamental building block in many biologically active molecules, provides a rigid and planar framework that can participate in various chemical reactions. The butyl group adds steric bulk and hydrophobicity, while the aldehyde functional group offers reactivity and versatility in synthetic transformations. This combination of structural elements makes 1-butyl-1H-indole-3-carbaldehyde an attractive starting material for a variety of synthetic pathways.

In the realm of medicinal chemistry, 1-butyl-1H-indole-3-carbaldehyde has been explored for its potential as a lead compound in drug discovery. Recent studies have highlighted its role in the synthesis of indole derivatives with diverse biological activities. For instance, researchers have utilized 1-butyl-1H-indole-3-carbaldehyde to develop novel antitumor agents by incorporating it into multi-step synthetic sequences that yield compounds with enhanced potency and selectivity. These derivatives have shown promising results in preclinical studies, demonstrating significant antiproliferative effects against various cancer cell lines.

Beyond its applications in medicinal chemistry, 1-butyl-1H-indole-3-carbaldehyde has also found utility in materials science. The unique electronic properties of indoles make them suitable for the development of organic semiconductors and luminescent materials. By functionalizing 1-butyl-1H-indole-3-carbaldehyde with appropriate substituents, scientists have created materials with tunable optical and electronic properties. These materials have potential applications in organic light-emitting diodes (OLEDs), photovoltaic cells, and other advanced electronic devices.

The synthetic accessibility of 1-butyl-1H-indole-3-carbaldehyde further enhances its value as a research tool. Several efficient synthetic routes have been developed to prepare this compound, including catalytic methods that offer high yields and excellent selectivity. For example, a recent study reported a palladium-catalyzed cross-coupling reaction that selectively forms the desired product with minimal side reactions. This method not only simplifies the synthesis but also reduces the environmental impact by minimizing waste generation.

In addition to its synthetic utility, 1-butyl-1H-indole-3-carbaldehyde has been investigated for its biological activities. Studies have shown that this compound can modulate various cellular processes, including apoptosis and cell cycle regulation. For instance, it has been found to induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase cascades. These findings suggest that 1-butyl-1H-indole-3-carbaldehyde could serve as a valuable tool for understanding the molecular mechanisms underlying cancer progression and for identifying new therapeutic targets.

The pharmacological properties of 1-butyl-1H-indole-3-carbaldehyde have also been explored in preclinical models. Animal studies have demonstrated that this compound exhibits low toxicity and good bioavailability when administered orally or intravenously. These favorable pharmacokinetic properties make it an attractive candidate for further development as a therapeutic agent.

In conclusion, 1-butyl-1H-indole-3-carbaldehyde (CAS No. 119491-09-7) is a multifaceted compound with significant potential in various scientific disciplines. Its unique structural features and versatile reactivity make it an invaluable tool for synthetic chemists, medicinal chemists, and materials scientists alike. Ongoing research continues to uncover new applications and biological activities associated with this compound, underscoring its importance in modern scientific research.

119491-09-7 (1-butyl-1H-indole-3-carbaldehyde) 関連製品

- 58494-59-0(1-Ethyl-1H-indole-3-carbaldehyde)

- 119491-08-6(1-propyl-1H-indole-3-carbaldehyde)

- 10511-51-0(1-Benzyl-1H-indole-3-carbaldehyde)

- 2225176-36-1(3-(Pyridin-2-yl)-5-cyclopropylphenylboronic acid)

- 1335993-17-3(3-(2R)-2-aminopropyl-2-bromo-6-methoxyphenol)

- 1805326-62-8(3-Amino-6-chloro-4-(difluoromethyl)-2-methylpyridine)

- 1172522-24-5(3-5-(2H-1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl-1-cyclopropanecarbonylpiperidine)

- 1609404-37-6((2-methylcyclohexyl)(3-nitrobenzyl)amine hydrobromide)

- 1011399-01-1(methyl 3-methyl-1-(4-methylbenzyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-ca rboxylate)

- 68049-20-7(5-(3-fluorophenyl)pyrimidine)